

The Multifaceted Biological Activities of Substituted Quinazolinamine Compounds: A Technical Guide

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Compound of Interest		
	2-(2-aminobenzimidazol-1-yl)-N-	
Compound Name:	benzyl-8-methoxyquinazolin-4-	
	amine	
Cat. No.:	B609131	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted quinazolinamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer and antimicrobial potential of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity of Substituted Quinazolinamines

Substituted quinazolinamines have emerged as a prominent scaffold in the development of targeted anticancer therapies. Their efficacy often stems from the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which substituted quinazolinamines exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

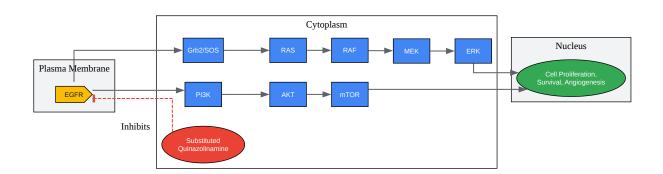


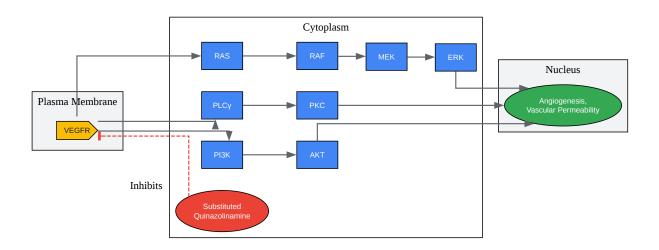
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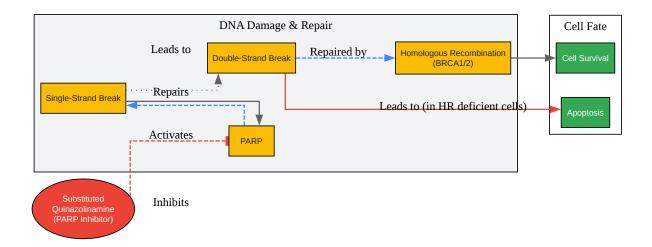
EGFR Signaling Pathway: The EGFR pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] 4-anilinoquinazoline derivatives, a prominent class of substituted quinazolinamines, have been extensively studied as EGFR inhibitors.[3] These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that includes the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.





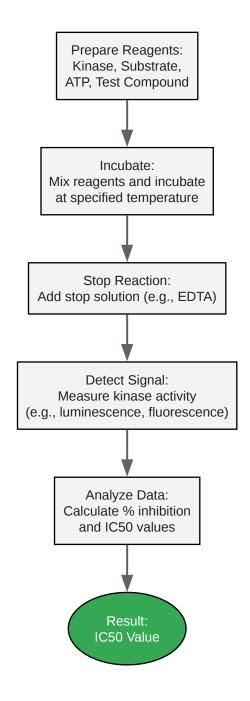












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